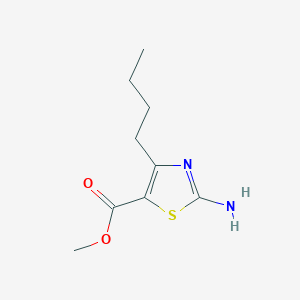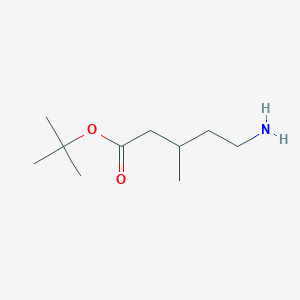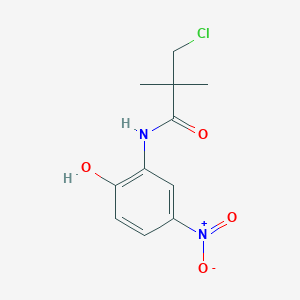
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate” is a chemical compound that belongs to the class of 2-aminothiazoles . 2-Aminothiazoles are significant organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, including “Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate”, involves several steps . The compounds are characterized by FTIR and NMR (1H and 13C) . The yield of the synthesized compounds is around 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate” can be represented by the Inchi Code: 1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3, (H2,10,11) .Aplicaciones Científicas De Investigación
Synthetic Studies and Compound Modifications
- Isomerization in Thiazoline Peptides: Studies have shown that amino acid residues connected to the thiazoline ring are completely racemized during thiazoline ring formation, highlighting the chemical behavior of thiazoline peptides in synthetic processes (Hirotsu, Shiba, & Kaneko, 1970).
- Corrosion Inhibition: Research has explored the application of thiazole derivatives as corrosion inhibitors for mild steel in acidic solutions, indicating the material's protective capabilities (Yüce, Mert, Kardaş, & Yazıcı, 2014).
- Antitumor and Antifilarial Agents: Derivatives of thiazole have been synthesized and evaluated for their potential as antitumor and antifilarial agents, showing promise in inhibiting cell proliferation and possessing in vivo activity against certain parasites (Kumar et al., 1993).
- Synthesis of Constrained Heterocyclic γ-Amino Acids: A new class of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) has been developed as mimics of protein secondary structures, showcasing the versatility of thiazole derivatives in designing biomimetic compounds (Mathieu et al., 2015).
Electrochemical and Photoluminescence Applications
- Electrocatalytic Carboxylation: An electrochemical approach to carboxylate 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, demonstrating the potential for sustainable carbon utilization (Feng et al., 2010).
- Fluorescent Materials from Biomass-Derived Compounds: The preparation of fluorescent materials through cross-coupling reactions involving biomass-derived furfural and amino acids has been explored, offering routes to environmentally friendly photoluminescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Antimicrobial and Biological Activities
- Antimicrobial Studies: Some thiazole derivatives have been synthesized and assessed for their antimicrobial activities, providing insights into the structure-activity relationships essential for designing effective antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Propiedades
IUPAC Name |
methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(8(12)13-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLVKRAFVLKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=N1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2649541.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2649546.png)
![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2649549.png)
![ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2649550.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2649552.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2649557.png)


![Methyl 3-[(2-chloroacetyl)amino]-3-(3,4-dimethoxyphenyl)propanoate](/img/structure/B2649561.png)